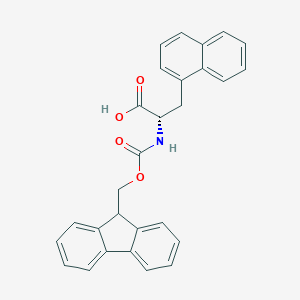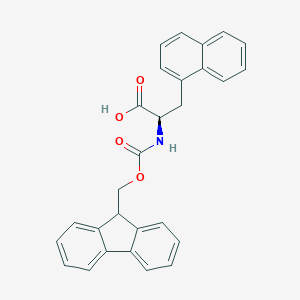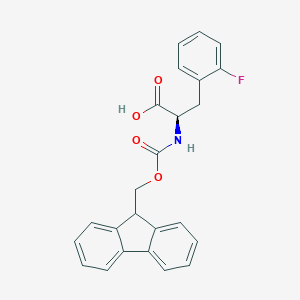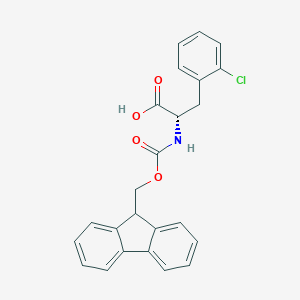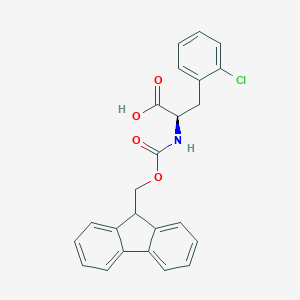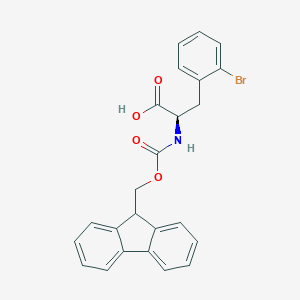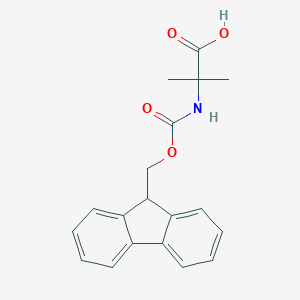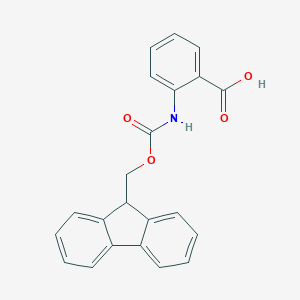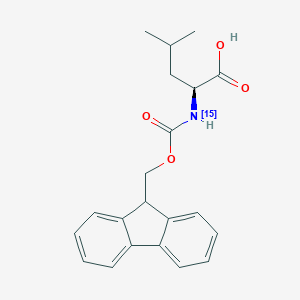
Fmoc-Leu-OH-15N
説明
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N: is a labeled amino acid derivative used in peptide synthesis. The compound is isotopically labeled with nitrogen-15, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during peptide synthesis, making it a crucial reagent in the field of biochemistry and molecular biology .
科学的研究の応用
Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used in the synthesis of isotopically labeled peptides for structural studies using NMR spectroscopy. The nitrogen-15 label provides valuable information about the peptide’s structure and dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The labeled peptides can be incorporated into proteins to investigate their function and interactions .
Medicine: In medical research, N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used to develop peptide-based drugs. The isotopic label helps in tracking the drug’s distribution and metabolism in the body .
Industry: In the pharmaceutical industry, this compound is used in the development and production of peptide therapeutics. It is also used in quality control to ensure the purity and consistency of peptide products .
作用機序
Target of Action
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.
Mode of Action
Fmoc-Leu-OH-15N is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The incorporation of Fmoc-Leu-OH-15N into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of Fmoc-Leu-OH-15N is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .
Result of Action
The use of Fmoc-Leu-OH-15N in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .
Action Environment
The action of Fmoc-Leu-OH-15N is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of Fmoc-Leu-OH-15N in peptide synthesis.
生化学分析
Biochemical Properties
Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of Fmoc-Leu-OH-15N on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-Leu-OH-15N involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Leu-OH-15N can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-Leu-OH-15N can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-Leu-OH-15N is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-Leu-OH-15N is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Fmoc-Leu-OH-15N and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N typically involves the following steps:
Fmoc Protection: The amino group of L-leucine-15N is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-leucine-15N are reacted with 9-fluorenylmethoxycarbonyl chloride under controlled conditions.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group of L-leucine-15N.
Coupling Reactions: The free amino group can undergo coupling reactions with other protected amino acids to form peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields L-leucine-15N.
Peptides: Coupling reactions result in the formation of peptides containing L-leucine-15N.
類似化合物との比較
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-13C,15N: This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic information for NMR studies.
N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, but with valine as the amino acid.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: This compound uses phenylalanine instead of leucine, offering different structural and functional properties.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides valuable insights in NMR studies. Its use in peptide synthesis and the ability to selectively deprotect the Fmoc group make it a versatile and essential reagent in various fields of research .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-VIKCBUFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583866 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200937-57-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


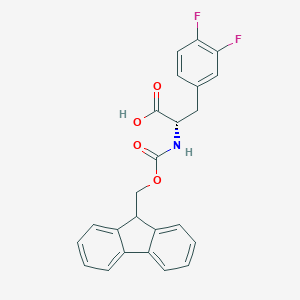
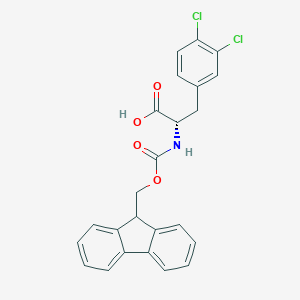
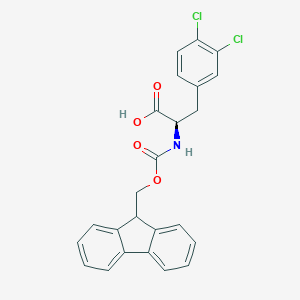
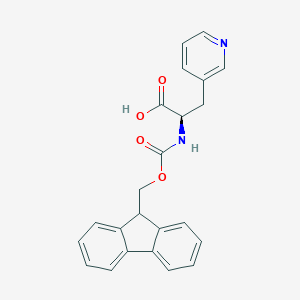
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
